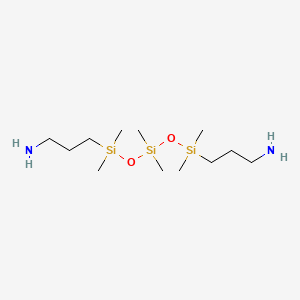

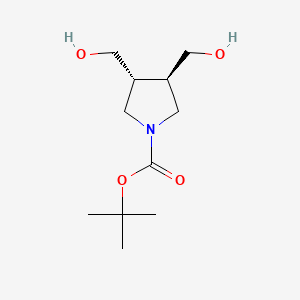

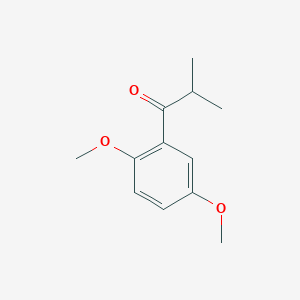

![molecular formula C8H6ClN3O B3058521 6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 898911-37-0](/img/structure/B3058521.png)

6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Overview

Description

6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of this compound is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . The reaction was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihy-dropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .Scientific Research Applications

Hydrogen-Bonded Assembly in Pyrazolo[3,4-b]pyridine Derivatives

A study by Quiroga et al. (2012) explored the hydrogen-bonded assembly in pyrazolo[3,4-b]pyridine derivatives, including 6-chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde. This research focused on the crystallization and molecular linkage of these compounds, revealing complex hydrogen bonding patterns and structural diversity. The study contributes to understanding the molecular interactions and crystalline structures of such derivatives, which can be pivotal in designing new materials and pharmaceuticals (Quiroga, Díaz, Cobo, & Glidewell, 2012).

Synthesis of Heterocyclic Chalcones and Dipyrazolopyridines

In 2010, Quiroga et al. reported on the synthesis of novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via Vilsmeier–Haack reaction. These compounds were further utilized in creating chalcone analogues and dipyrazolopyridines. This synthesis pathway opens avenues for developing various heterocyclic compounds with potential applications in medicinal chemistry and material science (Quiroga, Díaz, Insuasty, Abonía, Nogueras, & Cobo, 2010).

Pyrazolopyridines and Antibacterial Screening

A study by Maqbool et al. (2014) synthesized various pyrazolopyridine derivatives, including those related to this compound. These compounds were evaluated for their antibacterial activities, showcasing the potential of pyrazolopyridine derivatives in developing new antibacterial agents (Maqbool, Nazeer, Khan, Elliott, Khan, Ashraf, Nasrullah, Arshad, & Munawar, 2014).

Photophysical Properties of Pyrazolo[3,4-b]pyridine Derivatives

Deore et al. (2015) focused on the synthesis and photophysical properties of 1H-pyrazolo-[3,4-b]pyridine derivatives. Their research highlighted how the absorption and emission spectra of these compounds vary based on substituents, contributing valuable knowledge to the field of organic electronics and photonics (Deore, Dingore, & Jachak, 2015).

Mechanism of Action

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets, including enzymes and receptors, involved in numerous cellular processes.

Mode of Action

Given the structural similarity to other pyrazolo[3,4-b]pyridines, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Due to the structural similarity to other pyrazolo[3,4-b]pyridines, it may be involved in various biochemical pathways depending on its specific targets .

Result of Action

Based on the structural similarity to other pyrazolo[3,4-b]pyridines, it can be hypothesized that it may exert various biological effects depending on its specific targets .

Properties

IUPAC Name |

6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c1-12-8-5(3-10-12)2-6(4-13)7(9)11-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHIGWNRBZZZAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=C(C=C2C=N1)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726506 | |

| Record name | 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898911-37-0 | |

| Record name | 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Thiazolecarboxylic acid, 5-[(phenylmethyl)thio]-, methyl ester](/img/structure/B3058443.png)

![N-[4-(2-Oxoimidazolidin-1-yl)phenyl]acetamide](/img/structure/B3058445.png)

![Benzenesulfonyl chloride, 4-[(4-pyridinylcarbonyl)amino]-](/img/structure/B3058459.png)